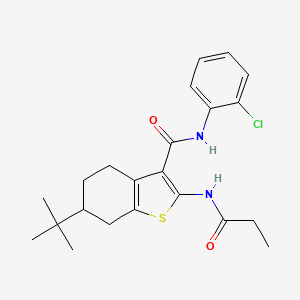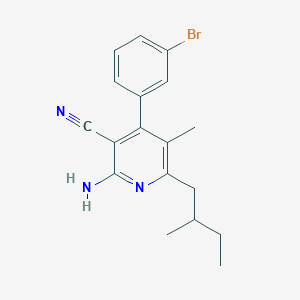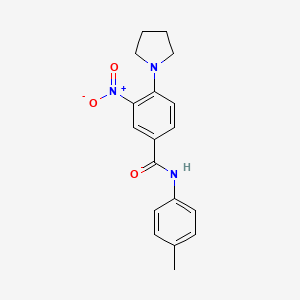![molecular formula C30H35N3O5 B3934700 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3934700.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide
Descripción general
Descripción
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide, also known as BPTB, is a chemical compound that belongs to the class of benzamides. It has gained significant attention from researchers due to its potential use in various scientific applications, particularly in the field of medicine. BPTB is a promising compound that has shown remarkable biochemical and physiological effects, making it a subject of interest for further research.
Mecanismo De Acción
The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide involves its binding to dopamine receptors in the brain, which results in the inhibition of dopamine release. This leads to a decrease in the activity of dopaminergic neurons, which is responsible for the antipsychotic effects of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. This leads to the anti-inflammatory effects of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide has been shown to exhibit remarkable biochemical and physiological effects. It has been found to have potent antipsychotic, analgesic, anti-inflammatory, and anti-tumor properties. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity profile, which makes it a safe candidate for further research. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide has been shown to exhibit potent effects at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide. One potential direction is the investigation of its potential use in the treatment of various psychiatric and neurological disorders, including schizophrenia, bipolar disorder, and depression. Additionally, further research can be conducted to explore the anti-inflammatory and anti-tumor properties of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide, which may lead to the development of new treatments for various inflammatory and cancerous conditions. Furthermore, the development of new synthesis methods for N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide may lead to the production of more efficient and cost-effective compounds.
Aplicaciones Científicas De Investigación
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antipsychotic and analgesic effects, making it a promising candidate for the treatment of various psychiatric and neurological disorders. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide has been shown to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5/c1-4-36-26-20-23(21-27(37-5-2)28(26)38-6-3)29(34)31-24-12-14-25(15-13-24)32-16-18-33(19-17-32)30(35)22-10-8-7-9-11-22/h7-15,20-21H,4-6,16-19H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHIBOHMTURFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4,5-triethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![2-methoxy-4-methyl-1-[2-(4-methyl-2-nitrophenoxy)ethoxy]benzene oxalate](/img/structure/B3934662.png)
![1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol](/img/structure/B3934663.png)
![1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine](/img/structure/B3934669.png)

![N-methyl-1-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3934678.png)
![2-[methyl(1-thieno[2,3-d]pyrimidin-4-yl-4-piperidinyl)amino]ethanol](/img/structure/B3934680.png)
![2-[5-(4-chlorophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3934687.png)

![butyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3934705.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B3934709.png)